Myelin peptide amide-12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Myelin peptide amide-12 (MPA-12) is a synthetic peptide derived from the myelin basic protein. MPA-12 has been shown to have potential therapeutic effects in various neurological disorders, including multiple sclerosis (MS), Alzheimer's disease, and traumatic brain injury. The purpose of
Wirkmechanismus
Myelin peptide amide-12 is believed to exert its therapeutic effects by modulating the immune response and promoting neuroprotection. Myelin peptide amide-12 has been shown to interact with specific receptors on immune cells, leading to the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines. Additionally, Myelin peptide amide-12 has been shown to promote the differentiation and survival of oligodendrocytes, the cells responsible for producing myelin in the central nervous system.
Biochemische Und Physiologische Effekte
Myelin peptide amide-12 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that Myelin peptide amide-12 can promote the differentiation and survival of oligodendrocytes, as well as reduce the production of pro-inflammatory cytokines. In vivo studies have demonstrated that Myelin peptide amide-12 can reduce the severity and duration of relapses in MS, improve cognitive function in Alzheimer's disease, and reduce inflammation and improve neurobehavioral outcomes in traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Myelin peptide amide-12 is its relative ease of synthesis using SPPS techniques. Additionally, Myelin peptide amide-12 has been shown to have low toxicity and high stability in vitro and in vivo. However, one limitation of Myelin peptide amide-12 is its relatively high cost compared to other therapeutic agents. Additionally, further studies are needed to fully understand the optimal dosing and administration of Myelin peptide amide-12 in various neurological disorders.
Zukünftige Richtungen
There are several potential future directions for the study of Myelin peptide amide-12. One area of interest is the potential use of Myelin peptide amide-12 in combination with other therapeutic agents for enhanced efficacy. Another area of interest is the development of more cost-effective synthesis methods for Myelin peptide amide-12. Additionally, further studies are needed to fully understand the mechanism of action of Myelin peptide amide-12 and its potential therapeutic effects in other neurological disorders.
Synthesemethoden
Myelin peptide amide-12 is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of amino acids to a growing peptide chain, with each amino acid being protected by a temporary chemical group to prevent unwanted reactions. After the desired sequence is achieved, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
Myelin peptide amide-12 has been extensively studied for its potential therapeutic effects in various neurological disorders. In MS, Myelin peptide amide-12 has been shown to reduce the severity and duration of relapses, as well as improve clinical outcomes. In Alzheimer's disease, Myelin peptide amide-12 has been shown to improve cognitive function and reduce amyloid beta deposition. In traumatic brain injury, Myelin peptide amide-12 has been shown to reduce inflammation and improve neurobehavioral outcomes.
Eigenschaften
CAS-Nummer |
141311-86-6 |
---|---|
Produktname |
Myelin peptide amide-12 |
Molekularformel |
C62H105N23O18 |
Molekulargewicht |
1460.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-N-[(2S)-6-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]pentanediamide |
InChI |
InChI=1S/C62H105N23O18/c1-32(74-34(3)88)50(93)75-33(2)51(94)76-40(20-22-47(65)90)55(98)77-37(11-4-6-24-63)52(95)81-42(14-9-27-73-62(70)71)60(103)85-28-10-15-46(85)59(102)84-45(31-87)58(101)80-41(21-23-48(66)91)56(99)78-39(13-8-26-72-61(68)69)54(97)83-44(30-86)57(100)79-38(12-5-7-25-64)53(96)82-43(49(67)92)29-35-16-18-36(89)19-17-35/h16-19,32-33,37-46,86-87,89H,4-15,20-31,63-64H2,1-3H3,(H2,65,90)(H2,66,91)(H2,67,92)(H,74,88)(H,75,93)(H,76,94)(H,77,98)(H,78,99)(H,79,100)(H,80,101)(H,81,95)(H,82,96)(H,83,97)(H,84,102)(H4,68,69,72)(H4,70,71,73)/t32-,33-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1 |
InChI-Schlüssel |
WGACMNAUEGCUHG-VYBOCCTBSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C |
SMILES |
CC(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C |
Kanonische SMILES |
CC(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C |
Andere CAS-Nummern |
141311-86-6 |
Sequenz |
AAQKRPSQRSKY |
Synonyme |
Ac-Ala-Ala-Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-amide acetyl-alanyl-alanyl-glutaminyl-lysyl-arginyl-prolyl-seryl-glutaminyl-arginyl-seryl-lysyl-tyrosinamide MPA-12 myelin peptide amide-12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.